molecular formula C5H3F6N3 B12971478 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine

3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B12971478
M. Wt: 219.09 g/mol
InChI Key: MVYWULOAYOJVRI-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring. This compound is of significant interest in various fields due to its unique chemical properties, including its high electronegativity and stability, which make it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with ammonia or an amine under controlled conditions. One common method includes the use of triethylammonium nitrate or benzoic acid as adducts, followed by the removal of these adducts through washing or extraction with water . This method is advantageous as it can be carried out at room temperature without the need for hazardous organic solvents.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysts and whole-cell biotransformation has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: In chemistry, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it suitable for creating compounds with enhanced stability and reactivity .

Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It is also being investigated for its potential use in developing new antibiotics .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as bacterial enzymes and cell membranes. The compound’s high electronegativity and ability to form stable complexes with metal ions contribute to its antimicrobial activity. It disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions, leading to the death of the bacterial cells .

Comparison with Similar Compounds

  • 3,5-bis(trifluoromethyl)phenylacetic acid
  • 3,5-bis(trifluoromethyl)aniline
  • 3,5-bis(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity. While the other compounds are primarily used in different applications, such as in the synthesis of agrochemicals and pharmaceuticals, the pyrazole derivative is particularly noted for its antimicrobial properties and potential in drug development .

Properties

Molecular Formula

C5H3F6N3

Molecular Weight

219.09 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C5H3F6N3/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h12H2,(H,13,14)

InChI Key

MVYWULOAYOJVRI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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